molecular formula C9H8N2O B1290003 2-Methyl-1,6-naphthyridin-3-ol CAS No. 666735-19-9

2-Methyl-1,6-naphthyridin-3-ol

Cat. No.: B1290003
CAS No.: 666735-19-9
M. Wt: 160.17 g/mol
InChI Key: DLQVIMHRWJJKGU-UHFFFAOYSA-N
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Description

2-Methyl-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a hydroxyl group at the third position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,6-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine core, followed by functionalization to introduce the hydroxyl and methyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,6-naphthyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 2-Methyl-1,6-naphthyridin-3-one, while reduction can yield different reduced derivatives.

Scientific Research Applications

2-Methyl-1,6-naphthyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1,6-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with a similar core structure but lacking the methyl and hydroxyl groups.

    2-Methyl-1,8-naphthyridin-3-ol: A similar compound with a different arrangement of nitrogen atoms in the ring.

    2-Hydroxy-1,6-naphthyridine: A compound with a hydroxyl group but without the methyl group.

Uniqueness

2-Methyl-1,6-naphthyridin-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1,6-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVIMHRWJJKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-pyridine-3-carbaldehyde (1.0 g) and chloroacetone (0.7 g) were suspended in a 5 N aqueous sodium hydroxide solution (5 ml), and the suspension was allowed to stand in a sealed tube for 3 days. The reaction solution was neutralized with 10% hydrochloric acid, and the precipitated crystal was then collected by filtration. Isopropanol was added to the collected crystal, and the mixture was heated under reflux. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation. Hexane was added to the residue, and the precipitated crystal was collected by filtration and was washed with hexane to give 2-methyl-[1,6]naphthyridin-3-ol (0.60 g, yield 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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